molecular formula C11H9NO2 B1619264 1,4-Methanonaphthalene, 1,4-dihydro-5-nitro- CAS No. 58673-43-1

1,4-Methanonaphthalene, 1,4-dihydro-5-nitro-

Cat. No.: B1619264
CAS No.: 58673-43-1
M. Wt: 187.19 g/mol
InChI Key: WDACAIAYIWOBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Methanonaphthalene, 1,4-dihydro-5-nitro- is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Methanonaphthalene, 1,4-dihydro-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Methanonaphthalene, 1,4-dihydro-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58673-43-1

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-nitrotricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

InChI

InChI=1S/C11H9NO2/c13-12(14)10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-5,7-8H,6H2

InChI Key

WDACAIAYIWOBAP-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3=C2C=CC=C3[N+](=O)[O-]

Canonical SMILES

C1C2C=CC1C3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a three necked flask equipped with thermometer, dropping funnel and cooler with a bubbler, tertio-butyl nitrite (5.77 ml, 1.77 eq, 48.6 mmol) is dissolved in dichloromethane (30 ml) and heated to reflux while a solution of cold 2-amino-6-nitro-benzoic acid (5 g, 1 eq, 27.5 mmol) and cyclopentadiene (40.7 ml, 18 eq, 0.49 mol) in acetone (20 ml) is added dropwise. Care should be taken regarding gas evolution. After refluxing for 18 hours, the reaction is cooled down to ambient temperature before being filtrated through a silica pad and evaporated. The crude mixture is purified by chromatography column (silica gel, elution with a gradient from pure cyclohexane to a mixture of ethyl acetate:cyclohexane 1:12. 3 grams of 5-nitro-1,4-dihydro-1,4-methano-naphthalene are then obtained (58% yield). 1H NMR (CDCl3) 7.7 ppm, 1H, dd, J=0.7 and 8.4 Hz; 7.45 ppm, 1H, dt, J=7.3 and 0.7 Hz; 7.07 ppm, 1H, dd, J=7.3 and 8.4 Hz; 6.9-6.86 ppm, 2H, m; 4.86 ppm, 1H, bs; 4.02 ppm, 1H, bs; 2.38 ppm, 1H, dt, J=7.7 and 1.5 Hz; 2.3 ppm, 1H, dt, J=7.4 and 1.5 Hz.
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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